O-Tritylhydroxylamine
Description
Significance in Contemporary Organic Synthesis and Drug Discovery
The utility of O-Tritylhydroxylamine is widespread in modern chemical research, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents. chemimpex.com It functions as a versatile reagent for creating nitrogen-containing compounds, which are fundamental structures in many pharmaceuticals. chemimpex.com
A primary application of this compound is in the synthesis of hydroxamic acids (R-CO-NHOH). nih.gov Hydroxamic acids are a critical class of compounds in medicinal chemistry, with many derivatives showing significant biological activities. nih.govfigshare.com For example, several hydroxamic acid derivatives have been developed as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. nih.govscispace.com The synthesis typically involves the coupling of a carboxylic acid with this compound, followed by the removal of the trityl protecting group. nih.govmdpi.com This deprotection is a key advantage of the reagent, as the trityl group can be easily and cleanly cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which preserves other sensitive functional groups within the molecule. nih.govnih.gov
The compound is also integral to protecting group strategies in complex syntheses. chemimpex.com By "masking" the reactive hydroxylamine (B1172632) group, chemists can perform reactions on other parts of a molecule without unintended side reactions involving the hydroxylamine. chemimpex.comiris-biotech.de This selective protection is crucial for the efficient construction of intricate molecular architectures found in pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com Furthermore, this compound is utilized in solid-phase synthesis, a technique that allows for the rapid generation of large libraries of compounds for drug discovery screening. nih.govgoogle.com In this method, the reagent is attached to a solid support, enabling streamlined reaction and purification steps. google.com
Foundational Principles of O-Protected Hydroxylamine Reagents
O-protected hydroxylamines, such as this compound, are a class of reagents designed to deliver a hydroxylamine nucleophile in a controlled manner. researchgate.netrsc.org Free hydroxylamine (NH₂OH) can be unstable and its reactivity can be difficult to manage in complex chemical environments. iris-biotech.de Protecting the oxygen atom with a suitable group circumvents these issues, enhancing the reagent's stability and allowing for its precise use in synthesis. chemimpex.comiris-biotech.de
The trityl group is favored for its steric bulk and its lability to mild acid, ensuring that its removal does not damage sensitive parts of the target molecule. nih.govnih.gov Other common oxygen-protecting groups for hydroxylamine include benzyl (B1604629) (Bn), which is typically removed by hydrogenolysis, and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), which are cleaved by fluoride (B91410) ions. nih.govgoogle.com O-protected hydroxylamines serve as important electrophilic aminating reagents, enabling the construction of nitrogen-containing molecules, including primary amines and amides, with high selectivity. researchgate.netrsc.orgacs.org
Interactive Table 2: Comparison of Common O-Protecting Groups for Hydroxylamine
| Protecting Group | Structure | Cleavage Conditions | Key Features |
|---|---|---|---|
| Trityl (Tr) | -C(C₆H₅)₃ | Mild acid (e.g., TFA, Lewis acids) nih.govnih.gov | Bulky; stable to base and hydrogenolysis; acid-labile. |
| Benzyl (Bn) | -CH₂C₆H₅ | Hydrogenolysis (H₂, Pd/C) nih.govscispace.com | Stable to acid and base; removable under neutral conditions. |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Fluoride source (e.g., CsF, TBAF) nih.gov | Stable to many non-acidic/non-fluoride conditions. |
| Tetrahydropyranyl (THP) | -C₅H₉O | Acidic hydrolysis (e.g., HCl) nih.govgoogle.com | Forms a diastereomeric mixture; stable to base. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-tritylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHJBSDSXDUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185777 | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31938-11-1 | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31938-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | O-(Triphenylmethyl)hydroxylamine | |
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| Record name | O-(Triphenylmethyl)hydroxylamine | |
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| Record name | O-(triphenylmethyl)hydroxylamine | |
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| Record name | (Triphenylmethoxy)amine | |
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Synthetic Methodologies for O Tritylhydroxylamine
Established Laboratory Protocols for Synthesis
The preparation of O-Tritylhydroxylamine can be achieved through several well-documented laboratory protocols. These methods are foundational and widely used for the small- to medium-scale synthesis of the reagent.
One of the most direct methods involves the reaction of trityl chloride with hydroxylamine (B1172632). In this procedure, hydroxylamine is typically generated in situ from its hydrochloride salt. The reaction is carried out in a solvent like methanol (B129727) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. This method is noted for its straightforwardness and high yield, often reaching up to 92%. thieme-connect.de
Another established, multi-step protocol begins with the reaction of N-hydroxyphthalimide (2-hydroxyisoindoline-1,3-dione) with trityl chloride. escholarship.orgescholarship.org In this first step, a base like diisopropylethylamine (DIPEA) is used in a solvent such as dimethylformamide (DMF). escholarship.orgescholarship.org The trityl group selectively alkylates the oxygen atom of the N-hydroxyphthalimide. The resulting intermediate, O-Trityl-N-hydroxyphthalimide, is then subjected to hydrazinolysis to cleave the phthalimide (B116566) group, yielding this compound. escholarship.org This two-step process is valued for its reliability and the crystalline nature of the intermediate, which facilitates purification.
A summary of these common laboratory synthesis methods is presented below.
| Method | Starting Materials | Reagents & Solvents | Key Steps | Typical Yield | Reference |
| Direct Alkylation | Trityl chloride, Hydroxylamine Hydrochloride | Triethylamine, Methanol | Direct reaction of trityl chloride with hydroxylamine in the presence of a base. | 92% | thieme-connect.de |
| Phthalimide Method | N-hydroxyphthalimide, Trityl Chloride | DIPEA, DMF; Hydrazine | 1. Tritylation of N-hydroxyphthalimide. 2. Hydrazinolysis to remove the phthaloyl group. | High | escholarship.orgescholarship.org |
Advanced Synthetic Modifications and Process Optimization
The utility of this compound in complex syntheses, particularly in drug discovery, has driven efforts to optimize its synthesis and application. The choice of the trityl group over other protecting groups is a key aspect of this optimization. Compared to alternatives like benzyl (B1604629) or tetrahydropyranyl (THP) groups, the trityl group offers distinct advantages. escholarship.orgnih.gov this compound can be synthesized in high yields, and the protected derivatives of subsequent reactions are often crystalline and can be purified by simple precipitation, which is a significant process advantage. escholarship.org
The key benefit of the trityl group is its lability under mild acidic conditions, which allows for deprotection without affecting other acid-sensitive moieties that might be present in the molecule, such as N-Boc or O-TBS groups. nih.govnih.gov Deprotection is commonly achieved using trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM). nih.govmdpi.com The efficiency of this cleavage can be enhanced by the addition of a scavenger, like triethylsilane (TES), to trap the released trityl cation and prevent side reactions. mdpi.com Efficient deprotection can also be achieved using Lewis acids. nih.gov
The development of advanced coupling reagents has further optimized the use of this compound in amide bond formation to create hydroxamic acids. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (Propylphosphonic anhydride) facilitate highly efficient coupling between carboxylic acids and this compound under mild conditions. mdpi.comambeed.com
| Parameter | O-Trityl Group | Other Protecting Groups (e.g., Benzyl, THP) | Reference |
| Synthesis | High-yielding, two-step synthesis available. | Can require multi-step syntheses with lower yields. | escholarship.org |
| Purification | Intermediates are often crystalline and easily purified by precipitation. | Often requires chromatography. | escholarship.org |
| Deprotection | Mild acidic conditions (e.g., TFA, mild Lewis acids). | Often require harsher conditions (e.g., hydrogenolysis for Benzyl, strong acid for THP). | escholarship.orgnih.govnih.gov |
| Compatibility | Orthogonal to many other protecting groups (e.g., Boc, TBS). | May have limited orthogonality depending on the specific group. | nih.gov |
Polymer-Bound this compound Derivatives for Solid-Phase Applications
The principles of combinatorial chemistry and solid-phase organic synthesis (SPOS) have been applied to generate large libraries of compounds for high-throughput screening. This compound is well-suited for this technology through the development of polymer-bound derivatives. nih.govsopachem.com In this approach, the hydroxylamine reagent is immobilized on a solid support, such as a polystyrene or PEGA resin. nih.govgoogle.com
The synthesis of these polymer-supported reagents typically involves reacting a functionalized resin with this compound. google.comgoogle.com For instance, a resin bearing a leaving group, such as a chlorotrityl chloride or a bromomethylphenoxy group, can be treated with this compound to form a stable ether linkage, tethering the reagent to the solid support. google.comgoogle.com An alternative strategy involves using a resin-bound 2-chlorotrityl chloride to react with hydroxylamine directly, forming a resin-bound hydroxylamine that can then be used in subsequent reactions. nih.gov
Once the resin-bound this compound is prepared, it can be used in SPOS to synthesize hydroxamic acids. nih.gov A carboxylic acid is coupled to the immobilized hydroxylamine using standard coupling agents. After the reaction is complete, the desired hydroxamic acid product is cleaved from the resin, typically using a TFA "cocktail," which simultaneously removes the trityl protecting group. nih.gov This methodology simplifies purification, as excess reagents and by-products are simply washed away from the resin-bound product. sopachem.com This has been successfully applied to the rapid synthesis of compound libraries, such as benzothiophene (B83047) hydroxamic acids. nih.gov
| Resin Type | Functional Group for Attachment | Application | Reference |
| Polystyrene (PS) | Sulfonyl chloride, Bromomethylphenoxy | General solid-phase synthesis of hydroxamic acids. | nih.govgoogle.com |
| 2-Chlorotrityl Chloride Resin | Chlorotrityl | Solid-phase synthesis of peptide hydroxamic acids and other complex molecules. | nih.gov |
| ChemMatrix® Resin | Trityl | Synthesis of peptide hydroxamic acids. | nih.gov |
| PEGA Resin | Hydroxymethyl (functionalized) | Immobilization for subsequent displacement reactions. | nih.gov |
O Tritylhydroxylamine As a Protecting Group in Complex Chemical Synthesis
Mechanistic Basis of Trityl Protection for Hydroxylamine (B1172632) Moieties
The protective function of the trityl (triphenylmethyl, Tr) group for hydroxylamines stems from its steric bulk and the electronic stability of the trityl cation. The protection of a hydroxylamine typically proceeds via an SN1 mechanism. total-synthesis.com In this process, trityl chloride is often used in the presence of a base like pyridine. total-synthesis.com The large size of the trityl group sterically shields the oxygen atom of the hydroxylamine, reducing its nucleophilicity and basicity. bham.ac.uk This prevents the hydroxylamine moiety from participating in undesired side reactions during subsequent synthetic steps. bham.ac.uk
The deprotection mechanism also hinges on the exceptional stability of the trityl cation. total-synthesis.com Under acidic conditions, the ether oxygen of the O-tritylhydroxylamine is protonated. total-synthesis.com This protonation weakens the C-O bond, leading to its cleavage and the formation of the free hydroxylamine and the highly stable trityl cation. total-synthesis.com The stability of this carbocation is a key thermodynamic driving force for the deprotection reaction.
Chemoselectivity in Multi-Functionalized Substrates
The steric hindrance provided by the bulky trityl group allows for the selective protection of primary hydroxyl groups over secondary and tertiary ones. total-synthesis.com This chemoselectivity is particularly valuable in the synthesis of complex molecules containing multiple hydroxyl groups, such as carbohydrates. total-synthesis.com
In the context of multi-functionalized substrates, the trityl group's selective protection of hydroxylamines in the presence of other reactive groups is a significant advantage. For instance, in peptide synthesis, the strategic use of protecting groups is essential to control the sequence of amino acid coupling. jocpr.com While not as common as silyl (B83357) protecting groups like TBS outside of carbohydrate chemistry, the trityl group's unique properties make it a valuable tool for specific synthetic challenges. total-synthesis.com
Orthogonal Protecting Group Strategies Utilizing this compound
Orthogonal protecting group strategies are fundamental in the synthesis of complex molecules, as they allow for the selective removal of one protecting group without affecting others. bham.ac.ukjocpr.comfiveable.me This enables chemists to perform a series of reactions at different sites of a molecule in a controlled manner. bham.ac.ukjocpr.com
This compound can be integrated into such strategies due to the specific conditions required for its removal. The trityl group is acid-labile, meaning it can be cleaved under acidic conditions that may leave other protecting groups intact. total-synthesis.comcommonorganicchemistry.com For example, a molecule might contain a trityl-protected hydroxylamine and a base-labile protecting group like Fmoc on an amine. organic-chemistry.org The Fmoc group can be removed with a base to allow for further reaction at the amine, while the trityl group remains on the hydroxylamine. Subsequently, the trityl group can be removed with acid.
A study on the synthesis of hydroxamic acids demonstrated the use of this compound where the trityl group was later removed with trifluoroacetic acid (TFA). nih.gov This highlights its compatibility with other protecting groups that are stable to acidic conditions. The development of such orthogonal strategies is critical for the efficient synthesis of large and complex molecules with diverse functionalities. bham.ac.uk
Advanced Deprotection Strategies
While traditional deprotection of the trityl group involves strong acids like TFA, milder and more selective methods have been developed to accommodate sensitive functional groups within a molecule. commonorganicchemistry.comnih.gov
Mild Acid-Mediated Detritylation Protocols
The facile deprotection of the O-trityl group can be achieved under mild acidic conditions. nih.govscispace.com For instance, a solution of 10% (v/v) trifluoroacetic acid in dichloromethane (B109758) has been used to effectively remove the trityl group. nih.gov Acetic acid is another mild Brønsted acid that can be employed for detritylation. total-synthesis.com These milder conditions are advantageous when the substrate contains other acid-sensitive functionalities.
Lewis Acid-Promoted Detritylation Techniques
Lewis acids offer an alternative and often milder approach to detritylation. acs.orgnih.gov The mechanism involves the coordination of the Lewis acid to the ether oxygen, which facilitates the cleavage of the C-O bond. acsgcipr.org A variety of Lewis acids have been shown to be effective for the deprotection of O-trityl hydroxylamine derivatives, including zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), and boron trifluoride etherate (BF₃·OEt₂). acs.org
One study demonstrated that treatment with 10 equivalents of ZnBr₂ in dichloromethane led to over 80% conversion within 10 minutes at room temperature. acs.org This method proved to be high-yielding and tolerated other acid-labile protecting groups like N-Boc and O-TBS. acs.orgnih.gov The choice of Lewis acid and reaction conditions can be tailored to the specific substrate. acs.org For example, the detritylation of O-trityl N-hydroxy carbamate (B1207046) was more rapid with BF₃·OEt₂ than with MgBr₂, although both provided excellent yields. acs.org
A three-component reagent system consisting of a Lewis acid (like BF₃·Et₂O or Cu(OTf)₂), a mild protic acid (hexafluoroisopropanol), and a reducing quencher (triethylsilane) has also been developed for the mild and rapid removal of trityl groups. researchgate.netrsc.org
Compatibility with Acid-Sensitive Functional Groups
A significant advantage of Lewis acid-promoted detritylation is its compatibility with various acid-sensitive functional groups. acs.org Research has shown that protecting groups such as N-Boc and O-TBS can be tolerated under these mild conditions. acs.orgnih.gov This is crucial in the synthesis of complex molecules where multiple protecting groups are employed. bham.ac.uk For example, while N-Boc groups can be removed by ZnBr₂, the conditions can be optimized to selectively cleave the trityl group. acs.org
However, the sensitivity of certain functionalities must still be considered. For instance, an oxime-containing hydroxylamine derivative was found to be extremely sensitive to acidic conditions, including TFA, HCl, and even milder acidic resins. acs.org In such cases, the careful selection of a mild Lewis acid and reaction conditions is paramount to achieve selective deprotection without degrading the molecule.
Applications in Advanced Organic Synthesis
Hydroxamic Acid Synthesis
The synthesis of hydroxamic acids (R-CO-NHOH) is a significant area where O-Tritylhydroxylamine demonstrates its utility. researchgate.net Hydroxamic acids are a pivotal class of compounds, featuring prominently as pharmacophores in numerous biologically active molecules due to their ability to chelate metal ions within the active sites of enzymes. researchgate.netsapub.org this compound provides a stable and reliable source of the H₂NO- group for the construction of these important molecules. nih.gov
In solution-phase synthesis, this compound is commonly coupled with carboxylic acids to form the corresponding O-protected hydroxamates. This transformation is typically facilitated by standard peptide coupling agents. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) has been reported for coupling carboxylic acids with this compound. nih.gov Following the coupling reaction, the trityl protecting group is cleaved, often using trifluoroacetic acid (TFA), to yield the final hydroxamic acid. nih.govmdpi.com
Another effective method involves the activation of the carboxylic acid using isobutylchloroformate (IBCF) and a base like N-methylmorpholine (NMM) to form a mixed anhydride (B1165640), which then reacts with this compound. nih.govnih.gov This approach has been successfully applied in the synthesis of precursors for complex molecules like folate-HDACi conjugates. nih.gov
More recently, Lewis acids have been explored for the deprotection step. acs.orgnih.gov It has been shown that Lewis acids such as magnesium bromide (MgBr₂), zinc bromide (ZnBr₂), and boron trifluoride etherate (BF₃·OEt₂) can efficiently promote the removal of the trityl group from O-trityl hydroxamates. acs.org These mild conditions are advantageous as they tolerate other acid-labile protecting groups, such as N-Boc and O-TBS, which might be present in the substrate. acs.orgnih.gov The efficiency of these Lewis acids can vary depending on the specific substrate. acs.org
| Coupling Reagent | Deprotection Reagent | Key Features |
| EDC/HOBt | Trifluoroacetic Acid (TFA) | Standard peptide coupling conditions; TFA provides facile deprotection. nih.govmdpi.com |
| Isobutylchloroformate (IBCF)/NMM | Trifluoroacetic Acid (TFA) or BF₃–etherate | Forms a mixed anhydride for reaction; used in complex molecule synthesis. nih.govnih.gov |
| HATU/DIEA | Trifluoroacetic Acid (TFA)/Triethylsilane (TES) | Used in the synthesis of complex degraders (PROTACs). mdpi.com |
| Various | MgBr₂, ZnBr₂, BF₃·OEt₂, Amberlyst 15 | Mild, Lewis acid-promoted detritylation that tolerates other acid-labile groups. acs.orgnih.gov |
This table summarizes common solution-phase methods for synthesizing hydroxamic acids using this compound, highlighting the coupling and deprotection reagents.
The principles of using this compound extend to solid-phase synthesis, a powerful technique for creating libraries of compounds for drug discovery. researchgate.netnih.gov In this context, trityl-based linkers functionalized with a hydroxylamine (B1172632) group are employed. nih.gov This allows for the assembly of complex molecules, such as peptide hydroxamic acids, on a solid support. nih.gov
The general strategy involves attaching a protected hydroxylamine to a resin. nih.gov The desired molecular scaffold is then built upon this resin-bound starting material. Once the synthesis is complete, the final hydroxamic acid product is cleaved from the solid support. A key advantage of this method is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin. Researchers have developed protocols that offer high control and flexibility in the synthesis and release of a diverse range of hydroxamic acids from various resins using trityl-based hydroxylamine linkers. nih.gov For example, a library of peptide hydroxamic acids was successfully synthesized and screened for inhibitory activity against several histone deacetylase (HDAC) enzyme subtypes. nih.gov
This compound is an indispensable tool in the synthesis of histone deacetylase inhibitors (HDACi), a class of anticancer agents. nih.gov The hydroxamic acid moiety is a classic zinc-binding group (ZBG) that is essential for the inhibitory activity of many HDACi. nih.gov
The reagent is frequently used to install the hydroxamic acid pharmacophore onto complex molecular scaffolds designed to target HDACs. nih.gov For example, it has been used in the synthesis of dual inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and HDACs. nih.gov It has also been employed in the creation of HDACi conjugates where the inhibitor is linked to a targeting moiety, such as folic acid or pteroic acid, to achieve selective delivery to cancer cells. nih.gov In these multi-step syntheses, the protected O-trityl hydroxamate is carried through several reactions before the final deprotection step unmasks the active hydroxamic acid. nih.govnih.gov Furthermore, this compound has been used to synthesize Simian virus nuclear localization peptide-HDACi conjugates and complex HDAC degraders (PROTACs), which link an HDACi to a ligand for an E3 ligase. mdpi.comchemicalbook.comlookchem.com
A particularly elegant application of this compound is in the field of bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.gov This strategy involves the preparation of molecules containing both an azide (B81097) group and an O-trityl protected hydroxamate.
This compound is reacted with a carboxylic acid that also contains an azide moiety (an azido (B1232118) acid) to form an O-trityl azido-hydroxamate. nih.govnih.govscispace.com This trifunctional molecule can then be "clicked" onto a molecule containing an alkyne group. This powerful method allows for the efficient conjugation of the hydroxamate-containing fragment to a wide variety of other molecules, such as peptides, steroids, or other drug scaffolds. nih.gov For instance, O-trityl azido-hydroxamates have been used to create ethynylestradiol-HDACi conjugates. nih.gov After the click reaction, the trityl group is removed with TFA to reveal the active hydroxamic acid, completing the synthesis of the hybrid molecule. nih.gov
| Synthetic Target | Key Intermediates | Reaction Type | Reference |
| Ethynylestradiol-HDACi Conjugate | O-Trityl azido-hydroxamates | Cu(I) catalyzed azide-alkyne cycloaddition (Click Chemistry) | nih.gov |
| Pteroate-based HDACi | Trityl azido hydroxamates (e.g., 8a-g) | Azide-alkyne coupling | nih.gov |
| Prostate Cancer Targeting Conjugates | Azide-alkyl-O-trityl hydroximates | Coupling of azido acids with this compound followed by click reaction | scispace.com |
This table illustrates the use of this compound in preparing azido-hydroxamate intermediates for click chemistry applications.
Synthesis of Diverse Nitrogen-Containing Compounds
While its primary use is in hydroxamic acid synthesis, the reactivity of this compound and its derivatives can be harnessed for the preparation of other nitrogen-containing molecules.
This compound serves as a precursor for other functionalized hydroxylamine derivatives. acs.orgnih.gov More directly, intermediates prepared using this compound can be converted into functionalized amines. For example, the azido-hydroxamates synthesized for click chemistry can be subjected to reduction. The azide moiety in trityl azido hydroxamates can be reduced to a primary amine using reagents like triphenylphosphine (B44618) (PPh₃) or zinc (Zn) in the presence of ammonium (B1175870) chloride (NH₄Cl). nih.gov This creates a new amine functionality within the molecule, which can be further derivatized, for instance, by coupling with another carboxylic acid. nih.gov This strategy effectively uses the azido group as a masked amine, allowing for sequential functionalization and the construction of complex, multi-component molecular architectures. nih.gov
Regioselective Palladium-Catalyzed Hydroamination and Allylic Substitution Reactions
The development of new methods for the stereoselective and regioselective formation of C-N bonds is a central theme in organic synthesis, with significant implications for the preparation of pharmaceuticals and other biologically active molecules. This compound has proven to be a highly effective nucleophile in palladium-catalyzed reactions, enabling the synthesis of branched allylic amines with high regioselectivity.
In seminal work, researchers have demonstrated that palladium catalysts facilitate the hydroamination of 1,3-dienes and the allylic substitution of allylic carbonates with this compound. nih.govcoresta.org These reactions consistently yield the branched product, where the nitrogen atom adds to the more substituted carbon of the allyl group. nih.govcoresta.org This regioselectivity is particularly noteworthy as it is often challenging to achieve with other nitrogen nucleophiles, which may favor the linear product due to steric hindrance. nih.gov The reaction proceeds through an η³-allylpalladium complex, and the choice of ligand on the palladium catalyst can influence the reaction's efficiency. nih.govcoresta.org
The utility of this methodology is highlighted by its application to a range of substrates. For instance, the reaction of this compound with substrates like ethyl 3-methylbut-2-enyl carbonate, but-2-enyl ethyl carbonate, and geraniol (B1671447) ethyl carbonate all produce the corresponding branched N-(alkenyl)-O-tritylhydroxylamines in good yields. nih.govcoresta.org The trityl group can be subsequently removed under mild acidic conditions, providing access to primary and secondary allylic amines that are otherwise difficult to synthesize. nih.gov
Table 1: Palladium-Catalyzed Allylic Substitution with this compound
| Allylic Carbonate Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 3-methylbut-2-enyl carbonate | N-(2-methylbut-3-en-2-yl)-O-tritylhydroxylamine | 75 | coresta.org |
| But-2-enyl ethyl carbonate | N-(but-3-en-2-yl)-O-tritylhydroxylamine | 82 | coresta.org |
Synthetic Routes to N-Hydroxyureas
N-hydroxyureas are a class of compounds that exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. This compound serves as a key starting material for the synthesis of these molecules, primarily due to the protective nature of the trityl group, which allows for selective reactions at the nitrogen atom.
A general and efficient method for the synthesis of N-hydroxyureas involves the reaction of this compound with isocyanates. google.com This reaction typically proceeds smoothly to afford the corresponding N-trityloxyurea derivative. The bulky trityl group effectively prevents side reactions at the oxygen atom. The synthesis can be performed on a solid support, which is advantageous for creating libraries of compounds for high-throughput screening. google.com
Following the formation of the N-trityloxyurea, the crucial deprotection step is required to unveil the N-hydroxyurea functionality. A significant advantage of using the trityl group is its lability under mild acidic conditions. acs.orgnih.gov An efficient, high-yielding Lewis acid-promoted deprotection of O-trityl hydroxylamine derivatives has been described. nih.gov This method is compatible with a range of other acid-labile protecting groups, such as N-Boc and O-TBS, which allows for the synthesis of complex N-hydroxyureas with diverse functionalities. nih.gov A patent describes a general method for synthesizing hydroxylurea compounds starting with an immobilized this compound, which is reacted with an isocyanate, followed by cleavage and deprotection to yield the final N-hydroxyurea. google.com
Applications in Peptide and Peptidomimetic Chemistry
The incorporation of non-standard amino acids and functional groups into peptides is a powerful strategy for developing new therapeutics and biological probes. This compound plays a crucial role in this area, particularly in the synthesis of peptide hydroxamic acids and related peptidomimetics.
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry. This compound and its derivatives are well-suited for integration into SPPS protocols. The trityl group is stable to the basic conditions often used for Fmoc deprotection, yet it is easily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is also used for the final cleavage of the peptide from the resin. nih.govsci-hub.se
Researchers have developed trityl-based linkers for the solid-phase synthesis of hydroxamic acids. mdpi.com In one approach, a hydroxylamine linker is attached to the solid support, and the peptide chain is assembled on this linker. sci-hub.semdpi.com Alternatively, this compound can be used to introduce the hydroxamic acid precursor at a specific site within a peptide sequence. For instance, a carboxylic acid side chain of an amino acid like aspartic acid or glutamic acid can be coupled with this compound, followed by deprotection to yield the peptide hydroxamic acid. nih.gov This approach has been used to synthesize libraries of peptide hydroxamic acids for screening as enzyme inhibitors. mdpi.com
Chemical Ligation Strategies Involving this compound
Chemical ligation techniques, such as native chemical ligation (NCL) and α-ketoacid-hydroxylamine (KAHA) ligation, are powerful methods for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. wikipedia.orgwikipedia.orgethz.ch While NCL specifically requires an N-terminal cysteine, KAHA ligation involves the reaction of a peptide with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine. nih.govacs.orgwikipedia.orgethz.chnih.gov
This compound can be considered a precursor for introducing the N-terminal hydroxylamine functionality required for KAHA ligation. The synthesis of a peptide segment with an N-terminal hydroxylamine can be achieved by incorporating a suitable protected hydroxylamine-containing building block during SPPS. nih.govacs.orgethz.ch Although (S)-5-oxaproline is a commonly used building block for this purpose, the fundamental chemistry relies on the reactivity of the hydroxylamine group. nih.govacs.orgnih.gov this compound can be used to synthesize various hydroxylamine derivatives, which can then be incorporated into peptides. The trityl group would be removed prior to the ligation step to expose the reactive hydroxylamine. This strategy expands the toolbox for chemical protein synthesis, allowing for the assembly of complex protein targets. nih.govacs.orgethz.ch
Design and Synthesis of Biologically Active Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. wjarr.comunimore.it A common strategy in the design of peptidomimetics is the incorporation of a hydroxamic acid moiety, which is a potent zinc-binding group. wjarr.comunimore.it This makes hydroxamic acid-containing peptidomimetics effective inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govunimore.it
This compound is a key reagent for introducing the hydroxamic acid warhead into peptidomimetic scaffolds. nih.gov The synthesis often involves coupling a carboxylic acid-containing precursor with this compound using standard peptide coupling reagents, followed by deprotection of the trityl group. nih.gov This approach has been widely used in the development of inhibitors for various therapeutic targets. For example, peptidyl hydroxamic acids have been designed and synthesized as potent inhibitors of methionine aminopeptidase. nih.gov The solid-phase synthesis of peptidomimetic hydroxamic acids allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. nih.govresearchgate.net
Table 2: Examples of Coupling Reagents for Hydroxamic Acid Synthesis using this compound
| Coupling Reagent | Description | Reference |
|---|---|---|
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | nih.gov |
| IBCF | Isobutylchloroformate | nih.gov |
| DIPC | N,N′-Diisopropylcarbodiimide | nih.gov |
Derivatization Techniques in Analytical Chemistry
Chemical derivatization is a process used to convert an analyte into a product of more favorable properties for analysis, such as improved volatility for gas chromatography (GC) or enhanced detectability for high-performance liquid chromatography (HPLC). research-solution.comresearchgate.netjfda-online.comresearchgate.net Hydroxylamine-based reagents are commonly used for the derivatization of carbonyl compounds (aldehydes and ketones). coresta.orgnih.govresearchgate.netscielo.br
While O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent for this purpose in GC-MS analysis due to the formation of stable and highly detectable derivatives, the use of this compound as a derivatizing agent is less common, particularly for GC-based methods. coresta.orgmdpi.comnih.govresearchgate.netscielo.br The large, non-volatile trityl group would likely render the resulting oxime derivatives unsuitable for GC analysis. However, for HPLC analysis with UV detection, the trityl group can act as a chromophore, potentially enhancing the detectability of the analyte. Indeed, this compound is listed as a reagent for HPLC derivatization. uoi.gr The derivatization reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, forming an oxime. This can be particularly useful for the analysis of complex mixtures where the analytes of interest lack a strong chromophore. researchgate.netmdpi.com
Enhancing Detection and Quantification of Carbonyl Compounds
The detection and quantification of carbonyl compounds, such as aldehydes and ketones, are fundamental in various scientific disciplines, including biochemistry and environmental science. scbt.com this compound plays a role in the derivatization of these compounds to improve their detection by analytical techniques like chromatography and mass spectrometry. chemimpex.comscbt.com The reaction of this compound with a carbonyl compound forms a stable oxime derivative. This derivatization can increase the molecular weight and improve the ionization efficiency of the analyte, leading to enhanced sensitivity in mass spectrometry. nih.gov
While O-substituted hydroxylamines, in general, are used for this purpose, specific reagents are often chosen to impart particular properties to the derivative. For instance, reagents containing quaternary ammonium groups or fluorinated chains can significantly increase detection sensitivity. nih.gov The principle of using hydroxylamine derivatives for carbonyl analysis is well-established, with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) being widely used to enhance detection in liquid chromatography-mass spectrometry (LC-MS). nih.gov The derivatization with PFBHA has been shown to improve the sensitivity for a wide range of carbonyls. nih.gov
Contributions to Complex Molecule Synthesis
The synthesis of complex organic molecules, including those with significant biological activity, often requires intricate strategies involving the use of protecting groups and specialized reagents. This compound has proven to be a valuable tool in the synthesis of several important classes of molecules. chemimpex.com
Strategies in Natural Product Synthesis
Natural products are a cornerstone of drug discovery, providing complex scaffolds for therapeutic development. engineering.org.cn The total synthesis of these molecules is a significant challenge in organic chemistry. rroij.com this compound has been employed in the synthesis of natural products and their analogues. For example, its use in the synthesis of hydroxamic acids, a class of compounds with diverse biological activities, is well-documented. nih.gov The trityl group serves to protect the hydroxylamine functionality during intermediate synthetic steps, and it can be removed under mild conditions to yield the final hydroxamic acid. nih.govnih.gov This strategy has been applied to the concise synthesis of complex molecules like (-)-Cobactin T. nih.gov
Modular Approaches to Beta-Lactamase Inhibitors
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, is a major global health concern. nih.govsci-hub.se This has spurred the development of β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics. nih.gov Second-generation BLIs, such as those with a diazabicyclooctane (DBO) core, are crucial in combating resistant bacteria. nih.gov
In the synthesis of novel β-lactamase inhibitors, this compound has been utilized as a key reagent. For instance, in a modular approach to new BLIs, a precursor was connected to this compound, and subsequent removal of the trityl group under acidic conditions yielded the desired hydroxamate derivative. nih.gov This highlights the role of this compound in the late-stage functionalization of complex molecules to generate potent inhibitors.
Table 1: Examples of Beta-Lactamase Inhibitors
| Inhibitor | Class | Mechanism of Action |
| Avibactam | Diazabicyclooctanone (DBO) | Inhibits a wide range of serine β-lactamases (Classes A, C, and some D). sci-hub.semdpi.com |
| Relebactam | Diazabicyclooctanone (DBO) | Potent inhibitor of Class A and C β-lactamases. mdpi.com |
| Vaborbactam | Cyclic boronic acid | Inhibits Class A and C serine β-lactamases, including KPC. mdpi.comnih.gov |
| Taniborbactam | Bicyclic boronate | Broad-spectrum inhibitor of both serine- and metallo-β-lactamases. mdpi.com |
Development of GPR43 Receptor Modulators
G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is a receptor for short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate. google.comfrontiersin.org It is expressed in immune cells, the gastrointestinal tract, and adipose tissue, making it a potential therapeutic target for inflammatory and metabolic disorders. google.comfrontiersin.orgplos.org
The development of synthetic modulators for GPR43 is an active area of research. biomolther.org In the synthesis of novel GPR43 modulators, this compound has been employed to create hydroxamic acid analogues. google.com A general procedure involves converting a carboxylic acid to the corresponding O-trityl-hydroxamic acid using this compound and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The trityl protecting group is then removed under acidic conditions to furnish the desired hydroxamic acid modulator. google.com This approach allows for the structural modification of lead compounds to optimize their activity at the GPR43 receptor.
Mechanistic and Reactivity Studies
Detailed Investigations of Reaction Pathways and Intermediates
The reaction pathways of O-Tritylhydroxylamine are diverse, ranging from simple deprotection to complex catalytic cycles. The trityl group is notably labile and can be cleaved under mild acidic conditions, a property frequently exploited in multi-step syntheses. nih.gov This deprotection step is efficient and high-yielding, often promoted by Lewis acids, and tolerates other acid-sensitive protecting groups like N-Boc and O-TBS. acs.orgnih.gov
Under aqueous acidic conditions, N-tritylhydroxylamines typically decompose to form the corresponding trityl alcohols. rsc.org Mechanistic studies on substituted N-tritylhydroxylamines have measured the rate constants for both uncatalyzed and hydronium ion-catalyzed reactions, revealing reactivity comparable to N-alkyl-N-(4,4′-dimethoxytrityl)amines. rsc.org
Attempted nitrosation of O-alkyl derivatives of N-tritylhydroxylamine under mildly acidic conditions leads to deamination and the formation of trityl alcohol. rsc.org In the case of N-trityl-O-benzylhydroxylamine, this process yields triphenylmethane, benzyl (B1604629) alcohol, and trityl benzyl ether, indicating a complex reaction pathway with detectable but highly unstable N-nitroso intermediates. rsc.org
Furthermore, the fragmentation of related trityl-containing compounds through photolysis or oxidation has been shown to proceed via distinct pathways. Photolysis of a trityl diazeniumdiolate complex, for instance, results in N-N bond cleavage, yielding N,O-ditritylhydroxylamine among other products. nsf.gov In contrast, oxidation of the same complex leads to C-N bond cleavage, producing ditrityl ether. nsf.gov These studies highlight how the reaction conditions dictate the fragmentation pathway and the resulting intermediates.
| Reaction Type | Conditions | Key Intermediates/Products | Reference |
|---|---|---|---|
| Deprotection (Detritylation) | Mild acidic conditions (e.g., TFA, Lewis Acids) | Hydroxylamine (B1172632) derivatives, Trityl alcohol | nih.govnih.gov |
| Acid-catalyzed Decomposition | Aqueous acidic conditions | Trityl alcohols | rsc.org |
| Attempted Nitrosation | Mildly acidic conditions, nitrosating agent | Unstable N-nitroso compounds, Trityl alcohol, Triphenylmethane | rsc.org |
| Palladium-Catalyzed Allylation | [{Pd(η3-allyl)Cl}2], bisphosphine ligand | Branched N-allyl-O-tritylhydroxylamine | scispace.com |
| Photolytic Fragmentation | 371 nm light | N,O-ditritylhydroxylamine, 9-phenylfluorene, N2O | nsf.gov |
| Oxidative Fragmentation | [Ag(MeCN)4][PF6] | Ditityl ether (O(CPh3)2), N2O | nsf.gov |
Analysis of Regioselectivity and Stereoselectivity in Catalytic Transformations
This compound serves as an effective nucleophile in various catalytic reactions, where its steric profile often governs the selectivity of the transformation. A significant area of study is its application in palladium-catalyzed hydroamination and amination reactions.
In the palladium-catalyzed amination of allylic esters, this compound demonstrates a strong preference for the formation of the branched regioisomer. scispace.com This regioselectivity is attributed to the steric hindrance of the bulky trityl group, which directs the nucleophilic attack to the more substituted carbon atom of the palladium-allyl intermediate. This outcome is notable as it is often the opposite of what is observed with less hindered nucleophiles like morpholine. scispace.com The reaction is independent of reaction time and provides a reliable route to branched allylamine (B125299) precursors. scispace.com
The diastereoselective alkynylation of N-p-tolylsulfinylimines has also been investigated, where the addition of alkynyl dimethyl aluminum compounds leads to propargylamines with high diastereoselectivity (up to 99% de). acs.org While this compound itself was not the direct chiral auxiliary, its derivatives are used in syntheses where such stereoselective steps are crucial. acs.org The development of catalytic enantioselective reactions, such as those involving O-H insertions or cycloadditions, represents a major goal in organic synthesis, and reagents like this compound are valuable components in these complex synthetic sequences. researchgate.netnih.gov
| Allylic Carbonate Substrate | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|
| Prenyl ethyl carbonate | [{Pd(η3-allyl)Cl}2] / xantphos | Branched | Good | scispace.com |
| Ethyl 3-methylbut-2-enyl carbonate | [{Pd(η3-allyl)Cl}2] / dppf | Branched | 75% | wiley-vch.de |
| But-2-enyl ethyl carbonate | [{Pd(η3-allyl)Cl}2] / xantphos | Branched | Good | scispace.com |
| Geraniol (B1671447) ethyl carbonate | [{Pd(η3-allyl)Cl}2] / xantphos | Branched | Good | scispace.com |
Elucidation of Structure-Reactivity Relationships
The chemical behavior of this compound is intrinsically linked to its structure. The most dominant feature is the bulky trityl (triphenylmethyl) group, which imparts steric hindrance and electronic effects that dictate the molecule's reactivity.
The primary structure-reactivity relationship revolves around the lability of the O-Trityl bond. The stability of the resulting trityl cation upon cleavage allows for the facile removal of the protecting group under mild acidic conditions, a cornerstone of its utility in synthesizing hydroxamic acids and other hydroxylamine derivatives. nih.govrsc.org This reactivity can be modulated by introducing substituents onto the phenyl rings of the trityl group. For example, the addition of electron-donating methoxy (B1213986) groups, as in N-(4,4′-dimethoxytrityl)-O-methylhydroxylamine, alters the rate of acid-catalyzed deamination. rsc.org Kinetic studies have provided quantitative data on these relationships. rsc.org
The steric bulk of the trityl group is another critical factor, directly influencing the regioselectivity in reactions such as the palladium-catalyzed allylation mentioned previously. scispace.com It favors attack at more substituted positions, leading to branched products where other nucleophiles might yield linear isomers.
Furthermore, studies comparing N-tritylhydroxylamines to related compounds have provided deeper insights. For instance, N-(4,4′-dimethoxytrityl)-O-methylhydroxylamine exhibits reactivity more akin to N-alkyl-N-(4,4′-dimethoxytrityl)amines than to 4,4′-dimethoxytritylamine itself, highlighting the specific electronic environment around the nitrogen atom. rsc.org The base strength (pKa) of these compounds has also been measured, providing a quantitative basis for understanding their nucleophilicity and behavior in acid-catalyzed processes. rsc.org
| Compound | Structural Feature | Observed Property/Reactivity | Reference |
|---|---|---|---|
| O-Benzylhydroxylammonium | Lacks N-trityl group | pKa in water: 6.2 | rsc.org |
| N-Trityl-O-benzylhydroxylammonium | Contains N-trityl group | pKa in aqueous acetonitrile: 7.5 | rsc.org |
| N-(4,4′-dimethoxytrityl)-O-methylhydroxylamine | Methoxy-substituted trityl group | Undergoes uncatalyzed and H+-catalyzed deamination; reactivity similar to N-alkyl-N-DMT-amines | rsc.org |
| Methoxy-substituted N-tritylhydroxylamines | Methoxy-substituted trityl groups | Undergo deamination before nitrosation can occur under mild acidic conditions | rsc.org |
Advanced Applications in Materials Science and Supramolecular Chemistry
Development of Novel Polymeric Materials and Coatings
O-Tritylhydroxylamine is identified as a valuable reagent in the development of advanced polymers and coatings. chemimpex.com Its unique chemical properties, particularly the utility of the trityl protecting group, facilitate its use in complex organic syntheses required for creating high-performance materials. nih.govchemimpex.com The trityl group allows for the selective introduction of hydroxylamine (B1172632) functionalities into polymer backbones or as pendant groups. This is crucial for synthesizing functional polymers where precise control over chemical structure is necessary to achieve desired material properties, such as thermal stability, solubility, or specific binding capabilities.
While detailed examples of its direct polymerization into bulk materials are specialized, its primary contribution lies in the synthesis of functional monomers and linkers that are subsequently used to build larger polymeric and supramolecular structures. lookchem.comresearchgate.net For instance, hydroxamic acids, synthesized via this compound, are known to be incorporated into various materials to enhance their properties. researchgate.net The compound's application is noted in the broader context of creating fine chemicals and advanced materials where efficient and precise synthetic pathways are essential. chemimpex.com
Engineering of Protein-Metal-Organic Frameworks and Crystalline Lattices
A significant application of this compound is in the construction of protein-metal-organic frameworks (Protein-MOFs) and other crystalline lattices. researchgate.netyanyin.tech These highly ordered, porous materials are created by linking protein nodes with organic molecules. This compound is the preferred reagent for synthesizing the necessary ditopic dihydroxamic acid linkers. escholarship.orgescholarship.org
The synthetic strategy involves the amidation of dicarboxylate-bearing precursors with this compound. lookchem.com This step introduces the protected hydroxamic acid groups. The bulky trityl group is subsequently removed using a mild acid, such as trifluoroacetic acid (TFA), to yield the final dihydroxamic acid linker. lookchem.comacs.org These linkers can then coordinate with metal ions presented on the surface of protein nodes, such as ferritin, driving the self-assembly of a three-dimensional crystalline lattice. lookchem.com
Researchers have successfully created an extensive library of ferritin-MOFs by systematically varying both the metal ions (e.g., Zn(II), Ni(II), Co(II)) at the protein vertices and the structure of the synthetic dihydroxamate linkers derived from this compound. lookchem.com This modularity allows for precise control over the lattice dimensions and symmetries of the resulting protein-MOF. lookchem.com For example, a variety of linkers have been synthesized to produce a library of 15 distinct ferritin-MOFs, demonstrating the robustness and versatility of this synthetic approach. lookchem.com
Table 1: Examples of Dihydroxamic Acid Linkers Synthesized Using this compound for Ferritin-MOF Construction (Data sourced from research on synthetic modularity of protein-MOFs. lookchem.com)
| Linker Name | Precursor | Resulting MOF Lattice Type |
| Benzene-1,3-dihydroxamic acid (m-H2bdh) | Isophthalic acid | Body-centered cubic or tetragonal |
| E-ethylenedihydroxamic acid (E-H2edh) | Fumaric acid | Body-centered cubic or tetragonal |
| Naphthalene-2,6-dihydroxamic acid (2,6-H2ndh) | Naphthalene-2,6-dicarboxylic acid | Body-centered cubic or tetragonal |
| Thiophene-2,5-dihydroxamic Acid (H2-TDHA) | Thiophene-2,5-dicarboxylic acid | Triclinic (with In³⁺) acs.org |
| [1,1′:4′,1″]terphenyl-3,3″,5,5″-tetrahydroxamic acid (H4TPTH) | [1,1′:4′,1″]terphenyl-3,3″,5,5″-tetracarboxylic acid | Forms various Hydroxamate-based MOFs (HAFs) rsc.org |
Construction of Designed Protein Polyhedra
This compound is a key reagent in the bottom-up construction of designed protein polyhedra, also known as protein cages. nih.govescholarship.org These complex, cage-like architectures are inspired by natural systems like viral capsids and are built from self-assembling protein subunits. nih.gov
The strategy involves chemically modifying a protein monomer with a metal-coordinating ligand. researchgate.net this compound is used to synthesize a crucial cysteine-reactive ligand, 2-iodo-N-hydroxyacetamide (IHA). nih.govosti.gov The synthesis first involves reacting this compound with chloroacetyl chloride, followed by further steps to yield the final IHA ligand. nih.gov This ligand is then attached to specific cysteine residues engineered onto the surface of a protein, such as an asymmetric cytochrome cb562 monomer. researchgate.netnih.gov
The resulting protein-ligand conjugates are then induced to self-assemble into discrete, polyhedral cages through the addition of specific metal ions. In one prominent study, the concurrent coordination of Fe³⁺ and Zn²⁺ ions directed the assembly of the modified proteins into highly ordered dodecameric and hexameric cages. nih.gov These artificial cages possess tightly packed shells and can assemble and disassemble in response to stimuli, demonstrating a complexity that mirrors natural biological assemblies. researchgate.netnih.gov The use of this compound was fundamental to creating the hydroxamic acid functionality that enables this metal-mediated self-assembly. yanyin.technih.gov
Table 2: Characteristics of Designed Protein Cages Assembled Using Ligands Derived from this compound (Data sourced from research on the construction of protein polyhedra. nih.gov)
| Cage Designation | Description | Stoichiometry (Metal:Protein) | Symmetry | Dimensions |
| BMC2 Cage | Dodecameric cage forming a triakis tetrahedron | [8 Fe : 21 Zn : 12 protomer] | T | ~120 Å diameter |
| BMC4 Cage | Hexameric cage with a trigonal bipyramidal shape | [2 Fe : 9 Zn : 6 protomer] | D₃ | 75 Å × 50 Å |
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Methods for Structural Elucidation of Derivatives
The structural confirmation of molecules derived from O-tritylhydroxylamine is a critical step in chemical research, accomplished through the integrated use of several advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are the primary tools for this purpose. egyankosh.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of this compound derivatives.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In derivatives of this compound, the aromatic protons of the trityl group typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. mdpi.com The signal for the N-H proton of the hydroxylamine (B1172632) moiety can be broad and its chemical shift is often variable depending on the solvent, concentration, and temperature. hw.ac.uk The presence of this exchangeable proton can be confirmed by shaking the sample with deuterium (B1214612) oxide (D₂O), which results in the disappearance of the N-H signal. hw.ac.uk
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The trityl group is characterized by signals for the quaternary carbon (C(Ph)₃) and the aromatic carbons. For example, in a study synthesizing a series of histone deacetylase (HDAC) degraders, the ¹³C NMR spectra were used to confirm the structure of intermediates and final products containing the trityl group. mdpi.com
Advanced NMR Techniques: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for confirming the stereochemistry of complex derivatives. rsc.org
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. uv.mx Techniques like electrospray ionization (ESI) are commonly used to generate ions from the synthesized compounds for mass analysis. mdpi.comuliege.be The trityl group itself is known for its high desorption rate and the stability of the trityl cation (m/z 303.139 Da), which is often a characteristic peak in the mass spectra of its derivatives. glenresearch.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For derivatives of this compound, key vibrational bands include N-H and O-H stretching, as well as absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl rings. rsc.org For example, in the synthesis of carbamate (B1207046) derivatives, the appearance of a strong peak around 1690 cm⁻¹ is indicative of the C=O stretching vibration of the newly formed carbamate group. rsc.org
| Technique | Observed Signal / m/z | Assignment / Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.03 (s, 1H) | Amide N-H |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.82-7.49 (m) | Aromatic Protons |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.8, 172.8 | Carbonyl Carbons (C=O) |
| HRMS (ESI) | [M+H]⁺ | Confirms Molecular Weight |
| IR (ATR) | ~1690 cm⁻¹ | C=O Stretch (Amide) |
Chromatographic Analysis for Reaction Monitoring and Product Purity Assessment
Chromatographic techniques are essential for both monitoring the progress of chemical reactions involving this compound and for assessing the purity of the isolated products.
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and convenient method used to follow the course of a synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. For instance, in a synthesis involving this compound, the appearance of a new spot with a different retention factor (Rf) indicates the formation of the desired derivative. uliege.be High-Performance Liquid Chromatography (HPLC) can also be employed for at-line reaction monitoring, providing quantitative data on the consumption of reactants and the formation of products over time. frontiersin.org This allows for precise determination of reaction endpoints and optimization of reaction conditions. frontiersin.org
Product Purity Assessment: After a reaction is complete and the product has been isolated, its purity must be rigorously established. HPLC is the predominant method for this purpose. A pure compound should ideally appear as a single, sharp peak in the chromatogram under various conditions. The purity is often determined by calculating the peak area of the main component as a percentage of the total area of all observed peaks. For regulatory submissions, the purity of compounds must typically be ≥95%. mdpi.com The choice of column (e.g., C18 reverse-phase), mobile phase, and detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD) is crucial for achieving good separation and sensitive detection of the analyte and any potential impurities. d-nb.inforesearchgate.net For example, in the development of HDAC inhibitors, HPLC analysis was performed on a C18 column to confirm the purity of all tested compounds. mdpi.com
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |
|---|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (B1210297) (60/40) | UV (254 nm) | Reaction Monitoring |
| HPLC | Reverse Phase C18 | Water/Acetonitrile Gradient with 0.1% TFA | UV (e.g., 254 nm) | Purity Assessment & Purification |
| HPLC | Normal Phase | Hexanes/Ethyl Acetate Gradient | UV / ELSD | Separation of Isomers |
Crystallographic Studies of this compound Complexes and Related Structures
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise three-dimensional arrangement of atoms in a crystal. This technique is the gold standard for structural elucidation, offering detailed information on bond lengths, bond angles, and stereochemistry.
While a crystal structure for this compound itself is noted in crystallographic databases, more extensive research has focused on its derivatives and related trityl-containing compounds. researchgate.net For example, the structures of zinc and potassium complexes of trityl diazeniumdiolate, a derivative formed from a trityl precursor, were confirmed by X-ray crystallography. nih.gov These studies revealed the coordination geometry of the metal centers and the precise bonding within the ligand. nih.gov
Crystallographic analyses of various trityl-containing compounds have shown that the bulky trityl group significantly influences the packing of molecules in the solid state. nih.govacs.org The three phenyl rings of the trityl group adopt a propeller-like conformation. nih.gov The solid-state structure is often stabilized by a network of intermolecular interactions, including hydrogen bonds and C-H···π interactions. nih.gov In one study, the crystal structure of a trityl-containing alcohol revealed that the hydroxyl groups were involved in intramolecular O-H···π interactions, which stabilized the molecular conformation. nih.gov The data obtained from X-ray diffraction, such as unit cell dimensions and space group symmetry, provide a definitive structural fingerprint of the compound.
| Parameter | Value | Significance |
|---|---|---|
| Compound | Tritylnitrile | A related structure demonstrating typical trityl packing |
| Crystal System | Monoclinic | Describes the basic crystal geometry |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| Unit Cell Dimensions | a = 18.049 Å, b = 9.583 Å, c = 17.824 Å, β = 108.68° | The dimensions of the repeating unit of the crystal lattice |
| Reference | researchgate.net |
Future Directions and Emerging Research Avenues
Green Chemistry Approaches in O-Tritylhydroxylamine Synthesis and Application
The principles of green chemistry are pivotal in modern synthetic chemistry, aiming to reduce waste and energy consumption. For this compound, future research is geared towards developing more environmentally benign synthesis and application methods.
Current synthetic routes often rely on traditional methods that may involve hazardous reagents and solvents. Emerging green approaches focus on catalytic systems to improve efficiency and reduce environmental impact. One promising avenue is the use of palladium complexes in the scalable synthesis of this compound, which can enhance yield and selectivity. biosynth.com Further research into alternative, less toxic catalysts and solvent-free reaction conditions is a key area of interest.
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another significant frontier. While specific biocatalytic methods for this compound synthesis are yet to be established, the broader field of enzymatic synthesis of hydroxylamines is growing. nih.govpolimi.it Enzymes offer high selectivity and operate under mild conditions, making them an attractive green alternative. Future studies could explore the use of engineered enzymes for the direct synthesis of this compound or its precursors.
The application of this compound in greener synthetic methodologies is also an area of active research. For instance, its use as a reagent in reactions that proceed with high atom economy and minimize the formation of byproducts is being investigated. The development of catalytic cycles where this compound or its derivatives can be regenerated and reused would represent a significant advancement in sustainable chemistry.
| Green Chemistry Approach | Potential Benefit for this compound | Research Focus |
| Catalytic Synthesis | Increased yield, higher selectivity, reduced waste. | Development of novel, non-toxic catalysts; optimization of reaction conditions. |
| Biocatalysis | High specificity, mild reaction conditions, use of renewable resources. | Identification and engineering of enzymes for synthesis; development of enzymatic cascades. |
| Solvent-Free Reactions | Reduced solvent waste, lower energy consumption, simplified purification. | Exploration of solid-state reactions; use of mechanochemistry. |
| High Atom Economy Reactions | Minimized byproduct formation, efficient use of starting materials. | Design of synthetic routes that incorporate most of the atoms from the reactants into the final product. |
Computational Chemistry and Theoretical Studies of Reactivity
Computational chemistry provides powerful tools to understand and predict the behavior of molecules, offering insights that can guide experimental work. For this compound, theoretical studies can elucidate its electronic structure, reactivity, and interaction with other molecules.
Density Functional Theory (DFT) calculations can be employed to model the geometry and electronic properties of this compound. These studies can help in understanding the stability of different conformers and the nature of the N-O bond, which is central to its reactivity. By calculating molecular orbitals and charge distributions, researchers can predict the most likely sites for nucleophilic or electrophilic attack.
Theoretical investigations into the reaction mechanisms involving this compound can provide a deeper understanding of its synthetic utility. For example, computational modeling can be used to study the transition states of reactions where it acts as a nucleophile or a precursor to nitroxyl radicals. This knowledge can aid in the design of new reactions and the optimization of existing ones.
Furthermore, molecular modeling can be used to explore the interactions of this compound derivatives with biological targets. Docking studies, for instance, can predict the binding modes of potential inhibitors and guide the design of new therapeutic agents. These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation.
Exploration of Novel Reactivity Modes and Catalytic Applications
While this compound is primarily known as a synthetic reagent, its potential in novel reactivity modes and catalytic applications is an exciting area for future research. The unique electronic properties conferred by the bulky trityl group and the reactive hydroxylamine (B1172632) moiety suggest that it could participate in a variety of undiscovered transformations.
One area of exploration is the generation of reactive intermediates from this compound. For example, under specific conditions, it could serve as a precursor to aminoxyl radicals, which are valuable in organic synthesis and polymer chemistry. The controlled generation of these radicals could enable new carbon-carbon and carbon-heteroatom bond-forming reactions.
The development of catalytic systems based on this compound derivatives is another promising direction. While the parent compound itself is not a catalyst, it can be incorporated into ligand scaffolds for transition metal catalysis. The steric bulk of the trityl group could influence the stereoselectivity of catalytic reactions, making it a potentially useful component in asymmetric synthesis. Research into chiral derivatives of this compound for use in enantioselective catalysis is a particularly intriguing prospect. researchgate.netnih.gov
Moreover, the exploration of this compound in multicomponent reactions could lead to the efficient synthesis of complex molecules from simple starting materials. Its ability to act as a bifunctional reagent, with both a nucleophilic nitrogen and a potentially reactive oxygen, could be harnessed in the design of novel cascade reactions.
Expanding Scope in Biomedical and Medicinal Chemistry Research
The application of this compound and its analogs in biomedical and medicinal chemistry is a rapidly evolving field. Its role in the synthesis of bioactive compounds, particularly as a precursor to hydroxamic acids, has been well-established, but new therapeutic applications are continuously being explored.
A significant area of research is the use of this compound in the development of histone deacetylase (HDAC) inhibitors. These inhibitors are a promising class of anticancer agents, and the hydroxamic acid moiety, often derived from this compound, is crucial for their activity. Future work will likely focus on the synthesis of novel HDAC inhibitors with improved potency and selectivity, targeting specific HDAC isoforms implicated in different cancers.
This compound and related compounds are also being investigated as linkers in antibody-drug conjugates (ADCs). nih.govnih.govresearchgate.net ADCs are targeted cancer therapies that deliver a potent cytotoxic agent directly to tumor cells. The linker plays a critical role in the stability and efficacy of the ADC, and hydroxylamine-based linkers offer unique properties that can be exploited for controlled drug release.
Furthermore, recent studies have identified O-alkylhydroxylamines as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in tumor immune evasion. nih.gov This discovery opens up a new avenue for the development of this compound derivatives as cancer immunotherapies. Structure-activity relationship (SAR) studies are ongoing to optimize the potency and pharmacokinetic properties of these compounds. The versatility of the hydroxylamine scaffold allows for systematic modifications to explore the chemical space and identify new drug candidates. nih.gov
| Biomedical Application | Role of this compound | Future Research Focus |
| HDAC Inhibitors | Precursor to the hydroxamic acid zinc-binding group. | Synthesis of isoform-selective HDAC inhibitors with improved efficacy and reduced side effects. |
| Antibody-Drug Conjugates (ADCs) | Component of cleavable or non-cleavable linkers for payload attachment. nih.gov | Design of novel linkers with enhanced stability in circulation and efficient drug release at the target site. |
| IDO1 Inhibitors | Scaffold for the development of novel cancer immunotherapies. nih.gov | Optimization of potency, selectivity, and drug-like properties of O-alkylhydroxylamine derivatives. |
| Matrix Metalloproteinase (MMP) Inhibitors | Potential scaffold for inhibitors targeting cancer cell invasion and metastasis. biosynth.com | Exploration of SAR to develop potent and selective MMP inhibitors. |
Q & A
Q. How can researchers optimize the synthesis of O-Tritylhydroxylamine to ensure high yield and purity?
Methodological Answer:
- Begin with a stepwise protection strategy: Introduce the trityl group to hydroxylamine under anhydrous conditions using a base like triethylamine (TEA) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry and reaction time based on intermediate stability.
- Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted starting materials. Confirm purity via -NMR and mass spectrometry .
- Precisely document experimental parameters (temperature, solvent purity) to ensure reproducibility, adhering to guidelines for reporting synthetic protocols .
Q. What analytical techniques are most reliable for confirming the identity and purity of this compound?
Methodological Answer:
- Structural Confirmation : Use -NMR to verify the trityl group’s aromatic protons (6.5–7.5 ppm) and hydroxylamine’s NH signal (broad peak near 3–5 ppm). IR spectroscopy can confirm N–O stretching vibrations (~900 cm) .
- Purity Assessment : Employ HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a reference standard.
- Quantitative Analysis : Use elemental analysis (C, H, N) to validate stoichiometry, ensuring deviations <0.3% .
Q. How does this compound’s stability vary under different storage conditions?
Methodological Answer:
- Short-Term Stability : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to moisture, which hydrolyzes the trityl group .
- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor via HPLC. Degradation products may include triphenylmethanol and hydroxylamine derivatives .
- Incompatibilities : Separate from strong acids/oxidizers to prevent exothermic decomposition .
Advanced Research Questions
Q. What mechanistic insights are critical for studying this compound’s role in nucleophilic reactions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates with carbonyl compounds or epoxides. Compare activation energies under varying pH and solvent polarities.
- Isotopic Labeling : Introduce -labeled hydroxylamine to trace oxygen transfer pathways in oxidation reactions .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and identify steric effects from the trityl group .
Q. How should researchers address contradictions in reported reactivity data for this compound?
Methodological Answer:
- Meta-Analysis : Systematically compare literature data (e.g., reaction yields, byproducts) while accounting for variables like solvent purity, catalyst loadings, and atmospheric controls .
- Controlled Replication : Reproduce key studies using standardized protocols (e.g., Schlenk-line techniques for air-sensitive steps) .
- Error Source Identification : Use Design of Experiments (DoE) to isolate factors (e.g., trace metal contamination) that may explain discrepancies .
Q. What strategies are effective for integrating this compound into multi-step synthetic pathways without intermediate degradation?
Methodological Answer:
- Protection-Deprotection Schemes : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid trityl cleavage during subsequent steps.
- In Situ Monitoring : Employ real-time IR or Raman spectroscopy to detect premature deprotection.
- Solvent Compatibility : Avoid polar aprotic solvents (DMF, DMSO) that may destabilize the trityl group; opt for dichloromethane or THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
